molecular formula C19H10F13NO B3042813 N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide CAS No. 680213-71-2

N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

Cat. No.: B3042813
CAS No.: 680213-71-2
M. Wt: 515.3 g/mol
InChI Key: PIHRRIIZSOMMOW-UHFFFAOYSA-N
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Description

N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is a synthetic organic compound characterized by the presence of a benzamide group attached to a highly fluorinated alkyl chain. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide typically involves the reaction of a fluorinated alkyl halide with an aniline derivative under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The process involves the nucleophilic substitution of the halide by the aniline, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide group can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide involves its interaction with specific molecular targets and pathways. The highly fluorinated alkyl chain imparts unique properties, such as increased lipophilicity and stability, which can influence its biological activity. The compound may interact with cellular membranes, enzymes, and receptors, modulating their functions and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzamide: Lacks the fluorinated alkyl chain, resulting in different physical and chemical properties.

    N-phenyl-2-(1,1,2,2-tetrafluoroethyl)benzamide: Contains a shorter fluorinated chain, affecting its reactivity and applications.

    N-phenyl-2-(1,1,2,2,3,3,4,4-octafluorobutyl)benzamide: Has a different fluorination pattern, leading to variations in its properties and uses.

Uniqueness

N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is unique due to its long, highly fluorinated alkyl chain, which imparts distinct properties such as high thermal stability, chemical resistance, and lipophilicity. These characteristics make it particularly valuable in applications requiring robust and durable materials.

Properties

IUPAC Name

N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10F13NO/c20-14(21,15(22,23)16(24,25)17(26,27)18(28,29)19(30,31)32)12-9-5-4-8-11(12)13(34)33-10-6-2-1-3-7-10/h1-9H,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHRRIIZSOMMOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10F13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-phenyl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide

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